![molecular formula C24H20N2O4S2 B2801585 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide CAS No. 865175-73-1](/img/structure/B2801585.png)
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-one core, which is a heterocyclic compound . This core is substituted with an allyl group and a methylsulfonyl group .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 349.26 . Other physical and chemical properties are not available in the resources I found.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The synthesis of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base, showcasing high singlet oxygen quantum yields, is crucial for photodynamic therapy. These compounds, with their exceptional fluorescence properties and substantial singlet oxygen quantum yields, offer potential as Type II photosensitizers for cancer treatment, highlighting the therapeutic applications of related chemical frameworks in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Agents
Several studies have demonstrated the antimicrobial and antifungal efficacy of thiazole and thiazolidinedione derivatives. For instance, novel fluorobenzamides containing thiazole and thiazolidine rings have shown significant activity against a variety of bacterial and fungal strains, underscoring their potential as antimicrobial agents (Desai, Rajpara, & Joshi, 2013). Similarly, thiazolidinedione analogs have been synthesized and evaluated for their hypoglycemic and hypolipidemic activity, demonstrating significant reductions in blood glucose levels in a type-2 diabetes model (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Anticancer Research
Thiazolide-induced apoptosis in colorectal tumor cells presents a novel approach to cancer treatment, leveraging the interaction with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1) to induce cell death. This research underscores the importance of structural features in thiazolides for their pro-apoptotic effects and the potential for therapeutic applications in colon cancer treatment (Brockmann et al., 2014).
Catalysis and Synthetic Applications
The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrates an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material highlights the role of encapsulated catalysts in improving catalytic activity, stability, recycling ability, and operational flexibility, offering valuable insights into the development of advanced materials for catalytic applications (Ghorbanloo & Maleki Alamooti, 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-yl derivatives, have been reported to exhibit inhibitory action against hiv-1 rt . Therefore, it’s plausible that this compound may also target similar enzymes or receptors.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that the compound may interact with its targets through non-competitive inhibition . This means that the compound may bind to an allosteric site on the enzyme or receptor, changing its conformation and thus reducing its activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes. For instance, the solvent used can affect the reaction conditions and the formation of the compound .
Propiedades
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-3-14-26-21-13-12-20(32(2,28)29)16-22(21)31-24(26)25-23(27)17-8-7-11-19(15-17)30-18-9-5-4-6-10-18/h3-13,15-16H,1,14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWNNUGTWLAYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

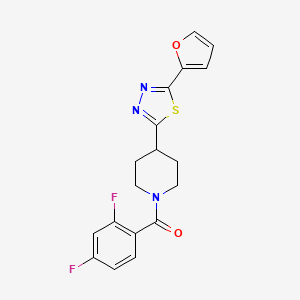
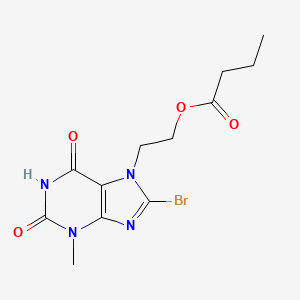
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2801509.png)
![N-(2-chloro-5-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2801513.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2801515.png)
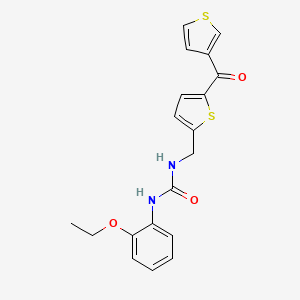

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2801518.png)
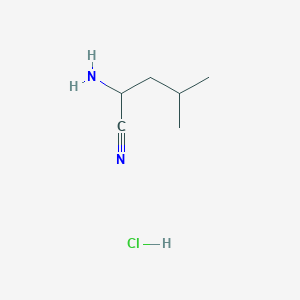
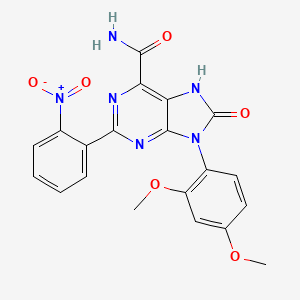
![2-amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2801522.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2801523.png)
